molecular formula C14H9Cl2F3N2O B5200661 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea CAS No. 1763-79-7

1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

Cat. No.: B5200661
CAS No.: 1763-79-7
M. Wt: 349.1 g/mol
InChI Key: NXEAPPGVYKYWEW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two phenyl rings substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can be synthesized through a reaction between 3-chloroaniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetone, water), room temperature.

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperature.

Major Products Formed:

    Substitution Reactions: Substituted ureas with different functional groups.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: Substitution pattern on the phenyl rings affects its reactivity and interactions with biological targets.

    1-(3-Chlorophenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea: Positional isomer with different steric and electronic effects.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c15-8-2-1-3-9(6-8)20-13(22)21-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEAPPGVYKYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295710
Record name 1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-79-7
Record name NSC104500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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